2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
Overview
Description
Hedgehog proteins, important regulators of development, bind the cell-surface protein Patched, allowing activation of Smoothened. In vertebrates, this ultimately leads to the activation of the zinc-finger transcription factors of the GLI family. Overactivation of this pathway contributes to certain cancers, including glioblastoma, for which the GLI proteins are named. GANT 61 is a GLI antagonist, inhibiting GLI1 activation of gene expression with an IC50 value of 5 μM. It does not affect signaling through NF-κB, glucocorticoid receptor, MAPK, HGF, C/EBPα, or HIF-1, supporting specificity for the Hedgehog pathway. GANT 61 has been shown to inhibit the in vitro proliferation of PANC-1 and 22Rv1 cancer cells, which have elevated GLI1 levels, and prevent the development of 22Rv1 tumors in mice.
GANT61 is an aminal that is hexahydropyrimidine which is substituted on each nitrogen by a 2-(dimethylamino)benzyl group, and at the aminal carbon by a pyridin-4-yl group. A Hedgehog signaling pathway and Gli protein inhibitor. It has a role as a Hedgehog signaling pathway inhibitor, a glioma-associated oncogene inhibitor, an antineoplastic agent and an apoptosis inducer. It is a tertiary amino compound, a member of pyridines, a substituted aniline and an aminal.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Derivatives : This compound is utilized in the synthesis of various heterocyclic derivatives. For instance, it is used in the preparation of 1,4-dihydropyridine derivatives and other related compounds. These derivatives are created through reactions with primary amines and other agents, exhibiting diverse chemical behaviors and yields (Stanovnik et al., 2002).
- Role in Microwave-Assisted Synthesis : It's involved in microwave-assisted synthesis processes, particularly in the creation of pyrazole derivatives. These processes are significant for their efficiency and the ability to produce compounds with potential antibacterial and antifungal activities (Swarnkar et al., 2014).
Applications in Medicinal Chemistry
- Antimicrobial Activity : Some derivatives synthesized using this compound have shown promising antimicrobial properties. These derivatives are evaluated for their potential in inhibiting the growth of various microorganisms, indicating a significant role in the development of new antimicrobial agents (Malhotra et al., 2013).
Applications in Organic Chemistry
- Formation of Complex Heterocyclic Systems : The compound is instrumental informing complex heterocyclic systems. It participates in reactions leading to the creation of polycondensed systems with heterocyclic rings, such as pyrazolo[3,4-b]quinoline, acridine, and pyrimido[4,5-b]quinoline. These reactions typically involve cyclization processes and are significant for the synthesis of novel organic compounds (Dzvinchuk et al., 2009).
Analytical Chemistry Applications
- Capillary Electrophoresis : This compound is utilized in the analytical method of nonaqueous capillary electrophoresis. It's used to separate and analyze related substances in complex mixtures, demonstrating its usefulness in the quality control of pharmaceutical products (Ye et al., 2012).
Optical and Electronic Material Development
- Synthesis of Extended π-Conjugated Chromophores : It plays a role in the synthesis of π-conjugated chromophores, which are essential in the developmentof advanced materials for optical and electronic applications. These chromophores exhibit unique properties, such as hydrogen bonding interactions and π–π stacking, making them valuable in the study and development of new optoelectronic materials (Antony et al., 2019).
Biochemical Studies
- Molecular Receptor Studies : This compound is involved in studies related to molecular receptors. For example, it has been used in research to understand the binding dynamics and methylation processes within molecular receptors, contributing to the broader understanding of biochemical interactions and molecular dynamics (Heemstra & Moore, 2004).
properties
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOGDQTWWCZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329591 | |
Record name | GANT61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |
CAS RN |
500579-04-4 | |
Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GANT61 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.